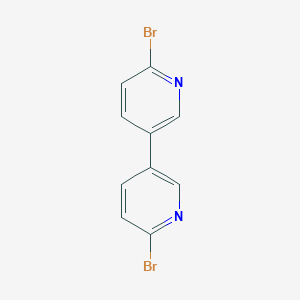

6,6'-Dibromo-3,3'bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

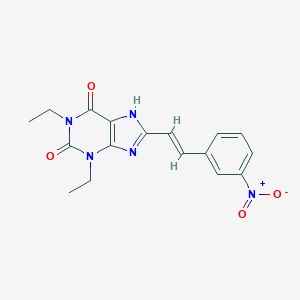

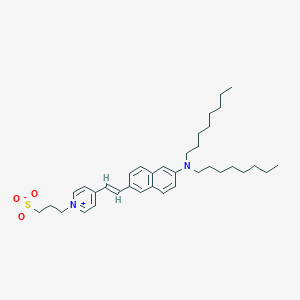

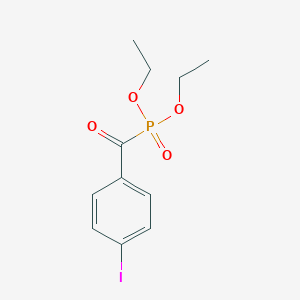

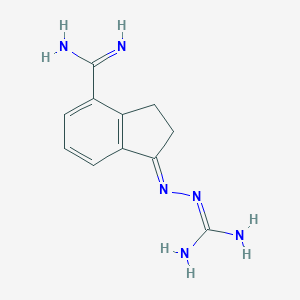

6,6’-Dibromo-3,3’bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It has an average mass of 313.976 Da and a monoisotopic mass of 311.889771 Da .

Molecular Structure Analysis

The IUPAC name for 6,6’-Dibromo-3,3’bipyridine is 2-bromo-5-(6-bromopyridin-3-yl)pyridine . The InChI and Canonical SMILES representations provide further details about its molecular structure .Physical And Chemical Properties Analysis

6,6’-Dibromo-3,3’bipyridine has a molecular weight of 313.98 g/mol . It has a computed XLogP3-AA of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 25.8 Ų .Scientific Research Applications

Synthesis of Biologically Active Molecules

6,6’-Dibromo-3,3’bipyridine: serves as a precursor in the synthesis of complex biologically active molecules. Its bromine functional groups are reactive sites for cross-coupling reactions, which are pivotal in constructing pharmacologically relevant structures .

Ligands for Transition-Metal Catalysis

This compound is extensively used to synthesize ligands for transition-metal catalysis. The nitrogen atoms in the bipyridine moiety coordinate with metal centers, facilitating reactions such as Suzuki, Negishi, and Stille coupling, which are fundamental in creating complex organic compounds .

Photosensitizers in Solar Energy Conversion

Due to its ability to absorb light and transfer electrons, 6,6’-Dibromo-3,3’bipyridine derivatives are valuable in the field of solar energy as photosensitizers. They play a crucial role in converting solar energy into chemical energy, which is a key process in artificial photosynthesis .

Viologens for Electrochemical Applications

When functionalized appropriately, derivatives of 6,6’-Dibromo-3,3’bipyridine form viologens. These compounds exhibit good electrochemical properties, making them suitable for applications such as redox flow batteries and electrochromic devices .

Supramolecular Architectures

The bipyridine structure of 6,6’-Dibromo-3,3’bipyridine is a building block for supramolecular architectures. Its planar geometry and ability to engage in π-π interactions allow for the construction of intricate molecular assemblies with potential applications in nanotechnology and materials science .

Organic Synthesis Methodology

Researchers utilize 6,6’-Dibromo-3,3’bipyridine in developing new methodologies for organic synthesis. Its robust framework withstands conditions of various coupling reactions, providing pathways to synthesize novel organic compounds with high precision .

Environmental Sensing and Analysis

Derivatives of 6,6’-Dibromo-3,3’bipyridine are used in environmental sensing and analysis. The compound’s reactivity towards specific analytes makes it a candidate for developing sensors and assays for detecting environmental pollutants .

Pharmaceutical Research

In pharmaceutical research, 6,6’-Dibromo-3,3’bipyridine is employed in the synthesis of drug candidates. Its structural motif is found in many pharmaceuticals, and its modification leads to new compounds with potential therapeutic effects .

Mechanism of Action

Target of Action

Similar compounds such as 6,6′-dimethyl-2,2′-bipyridyl are known to form complexes with ions such as pd (ii), pt (ii), cu (ii), co (ii) and zn (ii) . These ions play crucial roles in various biochemical processes.

Mode of Action

It has been reported that the compound can undergo pd0/aui-mediated coupling with stannylcarbyne . This results in new carbynes functionalised on the carbyne carbon(s) with a bipyridyl group .

properties

IUPAC Name |

2-bromo-5-(6-bromopyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQXCQPBVBRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423776 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6'-Dibromo-3,3'bipyridine | |

CAS RN |

147496-14-8 |

Source

|

| Record name | 6,6'-Dibromo-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)